2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol
Description
2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol is a complex organic compound with a unique structure that combines multiple functional groups
Properties
IUPAC Name |
2-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-4-27-17-9-8-13(10-18(17)26-3)20-22-16(12(2)28-20)11-29-21-23-15-7-5-6-14(15)19(25)24-21/h8-10H,4-7,11H2,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXRZVHTYLNVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=C(CCC4)C(=O)N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the thioether linkage and the cyclopenta[d]pyrimidin-4-ol core. Common reagents used in these reactions include ethyl bromoacetate, methoxybenzaldehyde, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol
Uniqueness
Compared to similar compounds, 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential therapeutic benefits .
Biological Activity
The compound 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol is a synthetic molecule that has garnered attention for its potential biological activity. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes:
- A cyclopenta[d]pyrimidine core.
- An oxazole ring that contributes to its biological activity.
- A sulfanyl group that may enhance its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of cyclopenta[d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Research has demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the pathogenesis of inflammatory diseases. The inhibition of these cytokines can be attributed to the compound's ability to interfere with NF-kB signaling pathways.
Enzyme Inhibition
In vitro studies have revealed that compounds with a similar scaffold can act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. This is significant for developing anti-inflammatory drugs as COX-2 is a well-known target for nonsteroidal anti-inflammatory drugs (NSAIDs).
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated the cytotoxic effects of a related compound on breast cancer cells, showing IC50 values in the low micromolar range. |
| Study 2 | Investigated anti-inflammatory properties in a murine model, demonstrating reduced swelling and cytokine levels post-treatment. |
| Study 3 | Assessed COX inhibition in human cell lines, finding significant suppression of COX-2 expression at concentrations above 10 µM. |
The biological activity of this compound is likely mediated through:
- Receptor Binding : The oxazole moiety may enhance binding affinity to specific receptors involved in inflammatory and apoptotic pathways.
- Enzyme Inhibition : The sulfanyl group could facilitate interactions with enzymatic targets like COX enzymes.
- Signal Transduction Modulation : The compound may alter key signaling pathways (e.g., MAPK, NF-kB) involved in inflammation and cancer progression.
Q & A
What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions with challenges including regioselectivity in oxazole formation, sulfanyl group coupling, and cyclopenta[d]pyrimidine ring closure. Key steps include:
- Oxazole ring construction : Use of 4-ethoxy-3-methoxyphenyl precursors with controlled temperature (60–80°C) and catalysts like POCl₃ or DCC to ensure regioselectivity .
- Sulfanyl coupling : Thiol-ene "click" chemistry under inert atmospheres to avoid oxidation, monitored via TLC .
- Cyclization : Acid-mediated (e.g., H₂SO₄) or base-catalyzed (e.g., K₂CO₃) ring closure, requiring solvent optimization (DMF or THF) to prevent side reactions .
Optimization : Design of Experiments (DoE) can systematically vary temperature, solvent polarity, and catalyst loading to maximize yield and purity .
How can structural contradictions between spectroscopic data and computational models be resolved?
Answer:
Discrepancies often arise from conformational flexibility or crystallographic packing effects. A multi-technique approach is recommended:
- X-ray crystallography : Use SHELXL for high-resolution refinement to resolve ambiguities in bond lengths/angles .
- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with experimental NMR/IR data to identify dominant conformers .
- Dynamic NMR : Probe temperature-dependent shifts to detect rotamers or tautomers .
Example : A 2025 study resolved conflicting NOESY and XRD data for a similar oxazolyl-pyrimidine by identifying a minor tautomeric form .
What methodologies are recommended for assessing bioactivity, given the compound’s functional groups?
Answer:
The ethoxy-methoxyphenyl and sulfanyl groups suggest potential kinase inhibition or redox-modulating activity. Key assays include:
- Enzyme inhibition : Screen against COX-2 or PI3K using fluorescence-based assays (IC₅₀ determination) .
- Antioxidant activity : DPPH/ABTS radical scavenging assays, correlating results with O-H bond dissociation energies .
- Cellular uptake : LC-MS/MS quantification in cell lysates to assess permeability, guided by LogP predictions (~3.5) .
Advanced : Molecular docking (AutoDock Vina) can prioritize targets by simulating interactions with the oxazole and pyrimidine motifs .
How can purity be rigorously confirmed, and what are common contaminants?
Answer:
Purity validation requires orthogonal methods:
- HPLC-DAD/MS : Use C18 columns (ACN/water gradient) to detect byproducts like unreacted oxazole precursors or sulfoxide derivatives .
- Elemental analysis : Match experimental C/H/N/S values with theoretical calculations (±0.3% tolerance) .
- Thermogravimetry (TGA) : Identify hygroscopicity or solvent residues (<1% weight loss up to 150°C) .
Common contaminants : - Intermediate A : Uncyclized pyrimidine (detectable via HRMS at m/z 420.12).
- Contaminant B : Oxidized sulfanyl to sulfonyl (Rf = 0.5 in ethyl acetate/hexane) .
What strategies mitigate low yields in the final cyclization step?
Answer:
Low yields (<30%) often stem from steric hindrance in the cyclopenta[d]pyrimidine core. Mitigation approaches:
- Microwave-assisted synthesis : Reduce reaction time (10–15 min vs. 6 hrs) and improve energy efficiency .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to lower activation energy .
- Solvent effects : High-polarity solvents (DMSO) enhance ring closure but may require subsequent purification via flash chromatography .
Case study : A 2023 protocol achieved 68% yield by switching from conventional heating to microwave irradiation under N₂ .
How does the compound’s stereoelectronic profile influence its reactivity?
Answer:
The electron-rich oxazole (donor) and electron-deficient pyrimidine (acceptor) create a push-pull system:
- Nucleophilic sites : Sulfanyl group (pKa ~10) reacts with electrophiles (e.g., alkyl halides) .
- Electrophilic sites : Pyrimidin-4-ol undergoes substitution at C-2/C-6 positions under basic conditions .
Computational insight : NBO analysis reveals charge transfer from oxazole’s N-atom to pyrimidine’s C=O, stabilizing transition states in SNAr reactions .
What are best practices for stable isotope labeling to track metabolic pathways?
Answer:
Incorporate ¹³C/¹⁵N isotopes at key positions:
- ¹³C-labeling : Introduce at the oxazole C-2 via [¹³C]-glyoxylic acid condensation .
- ¹⁵N-labeling : Use ¹⁵NH₄Cl during pyrimidine ring synthesis .
Analytical validation : LC-HRMS (resolution >30,000) to distinguish labeled/unlabeled species, and PET imaging for in vivo tracking .
How can crystallographic data resolve ambiguities in tautomeric forms?
Answer:
The pyrimidin-4-ol moiety can exhibit keto-enol tautomerism. Strategies include:
- Low-temperature XRD : Collect data at 100 K to "freeze" the dominant tautomer .
- Hydrogen bond analysis : Identify O-H∙∙∙N interactions in the crystal lattice (e.g., d(O∙∙∙N) ~2.6 Å indicates enol form) .
- Complementary IR : Compare experimental ν(O-H) (~3200 cm⁻¹ for enol) vs. ν(N-H) (~3400 cm⁻¹ for keto) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
